molecular formula C23H34N4O2S B2367467 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946317-00-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2367467
CAS No.: 946317-00-6
M. Wt: 430.61
InChI Key: KNJDYJZBVNCTMZ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a complex structure combining a benzenesulfonamide core with dimethylamino-phenyl and methylpiperazinyl substituents. The compound’s sulfonamide group and tertiary amine moieties are common in bioactive molecules, often contributing to solubility and binding affinity .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S/c1-18-6-7-19(2)23(16-18)30(28,29)24-17-22(27-14-12-26(5)13-15-27)20-8-10-21(11-9-20)25(3)4/h6-11,16,22,24H,12-15,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDYJZBVNCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of both dimethylamino and piperazine functionalities enhances its solubility and bioavailability, making it a candidate for drug development.

1. Cardiovascular Effects

Research indicates that sulfonamide derivatives can significantly influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives, including those structurally related to our compound, can decrease perfusion pressure in a time-dependent manner. This effect is hypothesized to result from interactions with calcium channels, suggesting potential applications in managing cardiovascular diseases .

2. Antitumor Activity

Compounds sharing structural characteristics with this compound have shown promising antitumor properties. For instance, derivatives with similar piperazine rings have been reported to inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using software like SwissADME have suggested that the compound may exhibit favorable absorption and distribution characteristics. However, further experimental validation is necessary to determine its metabolic pathways and potential interactions with cytochrome P450 enzymes .

Case Study 1: Interaction with Calcium Channels

In a controlled laboratory setting, the interaction of related sulfonamide compounds with calcium channels was assessed through docking studies. The results indicated that specific derivatives could inhibit calcium channel activity, leading to decreased coronary resistance and altered perfusion pressure in cardiac tissues. This suggests a mechanism through which these compounds may exert their cardiovascular effects .

Case Study 2: Anticancer Efficacy

A series of in vitro experiments evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, highlighting their potential as anticancer agents.

Comparative Analysis

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-benzenesulfonamideSulfonamide groupAntimicrobial properties
N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide)Chlorophenyl and piperazineAntitumor activity
4-Fluoro-N,N-dimethylanilineFluorinated anilineEnzyme inhibition

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylpiperazine moiety differentiates it from analogs like 785813-20-9, which features a piperazine-carbonyl group. Piperazine derivatives are known to modulate serotonin or dopamine receptors, suggesting possible neuropharmacological applications .
  • The dimethylamino-phenyl group in the target compound may enhance binding to amine-recognizing targets (e.g., GPCRs) compared to purely aromatic systems in 956199-30-7 .

Methodological Considerations for Comparative Analysis

The structural analysis of such compounds often relies on crystallographic tools like SHELX () for refining atomic coordinates and ORTEP-3 () for visualizing molecular geometry. For example:

  • SHELXL (part of the SHELX suite) is widely used to refine small-molecule structures, enabling precise comparison of bond lengths and angles between analogs .
  • ORTEP-3 provides graphical representations critical for identifying steric or conformational differences, such as the spatial arrangement of the 4-methylpiperazine group in the target compound versus analogs .

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